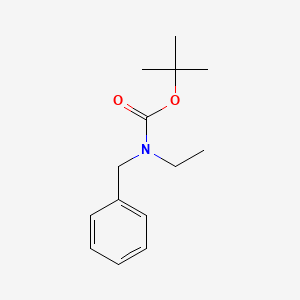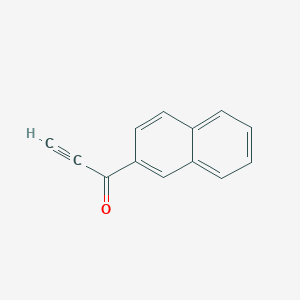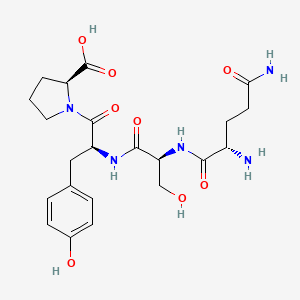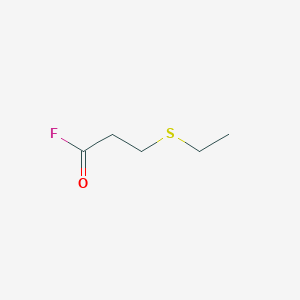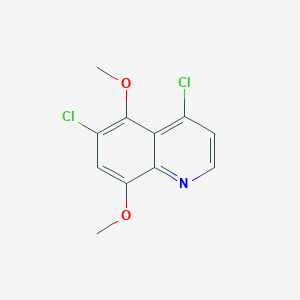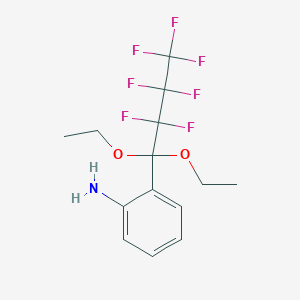
Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- is a fluorinated aromatic amine compound. It is characterized by the presence of a benzenamine core substituted with a heptafluorobutyl group that contains two ethoxy groups. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low dielectric constants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- typically involves the reaction of benzenamine with a fluorinated alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include nitrobenzenamine, aminobenzenamine, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activities. The presence of the fluorinated group enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’,4’'-(1,3,5-benzenetriyltri-2,1-ethynediyl)tris-
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
Uniqueness
Benzenamine, 2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)- is unique due to its combination of a benzenamine core with a highly fluorinated alkyl group. This structure imparts distinct properties, such as high thermal stability, chemical inertness, and low dielectric constants, making it suitable for specialized applications in various fields .
Properties
CAS No. |
181059-80-3 |
|---|---|
Molecular Formula |
C14H16F7NO2 |
Molecular Weight |
363.27 g/mol |
IUPAC Name |
2-(1,1-diethoxy-2,2,3,3,4,4,4-heptafluorobutyl)aniline |
InChI |
InChI=1S/C14H16F7NO2/c1-3-23-11(24-4-2,9-7-5-6-8-10(9)22)12(15,16)13(17,18)14(19,20)21/h5-8H,3-4,22H2,1-2H3 |
InChI Key |
OQODPEXMBUEHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1N)(C(C(C(F)(F)F)(F)F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


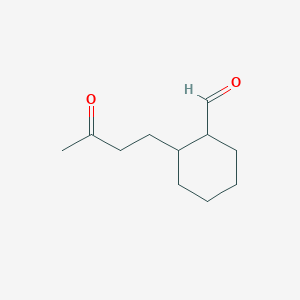
![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
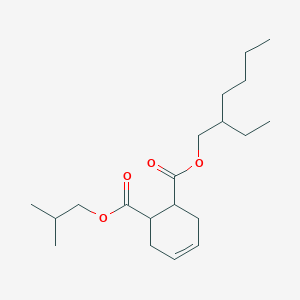
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
